Cas no 945399-06-4 ((3-bromo-5-methylphenyl)acetic acid methyl ester)

(3-Bromo-5-methylphenyl)acetic acid methyl ester is a brominated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a methyl ester group and a bromine substituent on the phenyl ring, offering reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions. The compound's stability and well-defined molecular structure make it suitable for use in controlled synthetic pathways. It serves as a versatile building block in medicinal chemistry, particularly for modifying bioactive scaffolds. The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups enhances its utility in regioselective transformations. Proper handling and storage under inert conditions are recommended to maintain purity.
(3-bromo-5-methylphenyl)acetic acid methyl ester structure
945399-06-4 structure
Product Name:(3-bromo-5-methylphenyl)acetic acid methyl ester
CAS No:945399-06-4
MF:C10H11BrO2
MW:243.097142457962
CID:1015976
PubChem ID:57709248
Update Time:2025-05-19

(3-bromo-5-methylphenyl)acetic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-5-methylphenyl)acetic acid methyl ester
    • (3-bromo-5-methyl-phenyl)-acetic acid methyl ester
    • methyl 2-(3-bromo-5-methylphenyl)acetate
    • EN300-5613751
    • 945399-06-4
    • SCHEMBL2912231
    • VLCDRPDNINRLNQ-UHFFFAOYSA-N
    • methyl2-(3-bromo-5-methylphenyl)acetate
    • Inchi: 1S/C10H11BrO2/c1-7-3-8(5-9(11)4-7)6-10(12)13-2/h3-5H,6H2,1-2H3
    • InChI Key: VLCDRPDNINRLNQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=C(C=1)CC(=O)OC

Computed Properties

  • Exact Mass: 241.99424g/mol
  • Monoisotopic Mass: 241.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3Ų

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Additional information on (3-bromo-5-methylphenyl)acetic acid methyl ester

Comprehensive Overview of (3-bromo-5-methylphenyl)acetic acid methyl ester (CAS No. 945399-06-4)

(3-bromo-5-methylphenyl)acetic acid methyl ester (CAS No. 945399-06-4) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative, featuring a bromine and methyl substitution on the phenyl ring, is a critical intermediate in synthesizing bioactive molecules. Its unique structure, combining a phenylacetic acid backbone with a methyl ester functional group, makes it valuable for designing drug candidates and fine chemicals. Researchers frequently explore its reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to construct complex architectures.

The growing demand for halogenated aromatic compounds like (3-bromo-5-methylphenyl)acetic acid methyl ester aligns with trends in green chemistry and sustainable synthesis. A common query among chemists is: "How to optimize the yield of (3-bromo-5-methylphenyl)acetic acid methyl ester in esterification reactions?" Studies suggest that catalytic methods using DMAP (4-dimethylaminopyridine) or N,N'-dicyclohexylcarbodiimide (DCC) significantly improve efficiency. Additionally, its solubility in organic solvents like dichloromethane or THF facilitates purification via column chromatography.

In the context of AI-driven drug discovery, CAS No. 945399-06-4 has gained attention as a building block for machine learning-based molecular design. Computational models often leverage its QSAR (Quantitative Structure-Activity Relationship) parameters to predict biological activity. Another trending topic is its potential role in covalent inhibitor development, where the bromo group acts as a handle for targeted protein binding. Users searching for "(3-bromo-5-methylphenyl)acetic acid methyl ester NMR spectrum" will find characteristic peaks at δ 2.35 (methyl protons) and δ 3.70 (methoxy group) in 1H NMR.

From an industrial perspective, scalability of (3-bromo-5-methylphenyl)acetic acid methyl ester synthesis is a key focus. Recent patents highlight continuous-flow reactors to enhance atom economy and reduce waste. Environmental concerns drive innovations in bromine recycling from byproducts, addressing the circular economy demands. Analytical techniques like HPLC and LC-MS ensure purity standards (>98%), crucial for regulatory compliance in GMP applications.

Emerging applications include its use in OLED materials and liquid crystals, where the methyl ester moiety improves thermal stability. The compound’s photophysical properties are under investigation for bioimaging probes, particularly in fluorescence labeling. Safety data sheets emphasize standard organic lab precautions, with no significant ecotoxicity reported. As research progresses, CAS No. 945399-06-4 continues to bridge gaps between academic exploration and industrial innovation.

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